molecular formula C12H12O4 B15465193 3-(4-Methoxybenzoyl)oxolan-2-one CAS No. 58688-30-5

3-(4-Methoxybenzoyl)oxolan-2-one

カタログ番号: B15465193
CAS番号: 58688-30-5
分子量: 220.22 g/mol
InChIキー: WKKOWCZWSZVZIL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Methoxybenzoyl)oxolan-2-one is a high-purity chemical compound offered for research and development purposes. This molecule features an oxolan-2-one (also known as gamma-butyrolactone) ring system substituted at the 3-position with a 4-methoxybenzoyl group. This structure suggests its potential utility as a key synthetic intermediate or building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and material science research . The presence of the lactone ring makes it a candidate for exploration in medicinal chemistry, as similar scaffolds are found in various bioactive molecules and natural products . Researchers can use this compound to explore structure-activity relationships or as a precursor in multi-step synthetic pathways. The product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets prior to handling.

特性

CAS番号

58688-30-5

分子式

C12H12O4

分子量

220.22 g/mol

IUPAC名

3-(4-methoxybenzoyl)oxolan-2-one

InChI

InChI=1S/C12H12O4/c1-15-9-4-2-8(3-5-9)11(13)10-6-7-16-12(10)14/h2-5,10H,6-7H2,1H3

InChIキー

WKKOWCZWSZVZIL-UHFFFAOYSA-N

正規SMILES

COC1=CC=C(C=C1)C(=O)C2CCOC2=O

製品の起源

United States

類似化合物との比較

Comparative Analysis with Structural Analogues

Structural Features and Substituent Effects

The following table summarizes key structural and physicochemical properties of 3-(4-Methoxybenzoyl)oxolan-2-one and related compounds:

Compound Name Substituents Molecular Weight (g/mol) TPSA (Ų) logP Key Biological Activities Reference
3-(4-Methoxybenzoyl)oxolan-2-one 4-Methoxybenzoyl at C3 ~234.2* ~46.5* ~2.0* Not explicitly reported Target Compound
PIL (Pilocarpine analogue) 3-Ethyl, 4-(1-methylimidazol-5-yl)methyl ~222.3 ~67.9 0.5 Cholinergic agonist
EPI (Epimers of alkaloids) 3-Hydroxy(phenyl)methyl, 4-(1-methylimidazol-5-yl)methyl ~296.3 ~95.6 1.2 Alkaloid with stereospecific activity
3-Hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one Bis(4-hydroxy-3-methoxyphenyl)methyl groups at C3 and C4 ~430.4 ~135.7 1.8 Antioxidant, upregulated in assays
4-[(Benzodioxol-5-yl)methyl]-3-[hydroxy(trimethoxyphenyl)methyl]oxolan-2-one Benzodioxolyl and trimethoxyphenyl groups 416.4 92.7 3.2 Potential biosensor or antitumor
(-)-Hinokinin Bis(1,3-benzodioxol-5-yl)methyl groups at C3 and C4 ~368.3 ~83.6 2.5 Antimicrobial, lignan precursor

*Estimated based on structural similarity.

Key Observations:
  • Substituent Diversity: The target compound’s 4-methoxybenzoyl group contrasts with imidazole (PIL), hydroxy-phenyl (EPI), and benzodioxole (Hinokinin) substituents in analogues. These differences dictate polarity, solubility, and biological target interactions.
  • Polarity : Compounds with hydroxyl groups (e.g., 3-hydroxy-3,4-bis[...]oxolan-2-one in ) exhibit higher Topological Polar Surface Area (TPSA >130 Ų), suggesting greater water solubility compared to the methoxy-rich target compound (TPSA ~46.5 Ų) .
  • Lipophilicity : The benzodioxole-containing compound () has a higher logP (3.2), indicating greater lipid solubility, which may enhance membrane permeability .

Q & A

Q. What are the recommended methodologies for synthesizing 3-(4-Methoxybenzoyl)oxolan-2-one, and how can reaction yields be optimized?

Synthesis typically involves cyclization of a precursor lactone followed by functionalization with a 4-methoxybenzoyl group. Key steps include:

  • Cyclization : Use γ-butyrolactone derivatives under acidic or basic conditions to form the oxolan-2-one core .
  • Acylation : Introduce the 4-methoxybenzoyl group via Friedel-Crafts acylation or nucleophilic substitution, using catalysts like Lewis acids (e.g., AlCl₃) .
  • Yield Optimization : Control temperature (60–80°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 lactone:acylating agent). Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the lactone ring (δ ~4.5–5.5 ppm for protons adjacent to carbonyl) and methoxybenzoyl substituents (δ ~3.8 ppm for OCH₃) .
  • X-ray Crystallography : Use SHELX software for structure refinement. SHELXL is ideal for small-molecule analysis, while SHELXD/SHELXE resolve phase problems in twinned crystals .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (C₁₂H₁₂O₄, expected [M+H]⁺ = 221.0814) .

Q. How does the compound’s stability under physiological conditions impact experimental design?

  • pH Stability : Test degradation kinetics in buffers (pH 2–8, 37°C) via HPLC. Oxolan-2-one derivatives show hydrolysis at extremes (pH <3 or >9), requiring neutral buffers for bioassays .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition points (>150°C for similar lactones), guiding storage at 4°C in inert atmospheres .

Advanced Research Questions

Q. How can contradictory bioactivity data in anti-inflammatory assays be resolved?

Contradictions may arise from:

  • Cell Line Variability : Compare results across primary (e.g., RAW 264.7 macrophages) and immortalized lines. Use TNF-α/IL-6 ELISA to quantify suppression .
  • Metabolite Interference : Perform LC-MS to identify degradation products (e.g., hydrolyzed lactone) that may antagonize activity .
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values, ensuring assays cover 0.1–100 μM ranges .

Q. What computational strategies are effective for Structure-Activity Relationship (SAR) studies?

  • Molecular Docking : Use AutoDock Vina to model interactions with COX-2 or NF-κB targets. The methoxybenzoyl group shows π-π stacking with Tyr355 in COX-2 .
  • QSAR Modeling : Apply Gaussian-based DFT calculations to correlate electronic parameters (HOMO/LUMO) with bioactivity. Methoxy substituents enhance electron density, improving receptor binding .

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., BINAP-Ru complexes) during lactone formation to favor the desired (R)- or (S)-enantiomer .
  • Chiral HPLC : Use a Chiralpak IC column (hexane:isopropanol 90:10) to resolve enantiomers. Compare retention times with racemic standards .
  • Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects at 220–250 nm .

Methodological Recommendations

  • Crystallographic Refinement : Use SHELXL for high-resolution data (≤1.0 Å) and TWINABS for twinned crystals .
  • In Vivo Testing : Administer via intraperitoneal injection (5–20 mg/kg) in PBS/5% DMSO, with toxicity monitoring over 14 days .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。